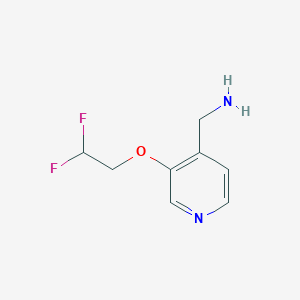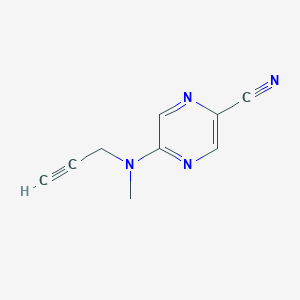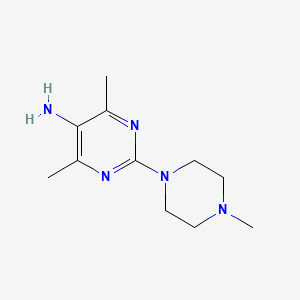
4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine”, often involves the use of organolithium reagents. The reaction mixture is quenched with a molar equivalent of water to produce the dihydro adduct, which is then treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the final product .Molecular Structure Analysis
The molecular formula of “4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine” is C26H39N7. The structure of the molecule is almost planar, with r.m.s. deviations of 0.003, 0.016, and 0.005 Å .Chemical Reactions Analysis
The chemical reactions involving “4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine” are highly regioselective, favoring the formation of C-4 substituted products. The reaction of the compound with N,N-dimethylethylenediamine affords the exclusive product .Physical And Chemical Properties Analysis
The molecular weight of “4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine” is 449.6 g/mol. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 7. The compound also has a rotatable bond count of 7 .Wissenschaftliche Forschungsanwendungen
Insecticidal and Antibacterial Potential
Pyrimidine derivatives, closely related to 4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine, have shown significant insecticidal and antimicrobial activities. These compounds have been synthesized and evaluated for their potential against specific insects and selected microorganisms (Deohate & Palaspagar, 2020).
Histamine H4 Receptor Ligands
Research on 2-aminopyrimidines, including compounds structurally similar to 4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine, has led to the development of ligands for the histamine H4 receptor. These ligands demonstrate potential for treating inflammation and pain, supporting the therapeutic promise of H4 receptor antagonists (Altenbach et al., 2008).
Cholinesterase and Aβ-Aggregation Inhibitors
Pyrimidine derivatives, akin to the chemical , have been investigated for their dual inhibitory activity against cholinesterase and amyloid-β (Aβ) aggregation. This research is significant for Alzheimer's disease treatment, indicating the role of pyrimidine-based compounds in targeting multiple pathological routes in Alzheimer's disease (Mohamed et al., 2011).
Anticancer and Anti-Inflammatory Agents
Novel pyrazolopyrimidines derivatives, structurally related to 4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine, have been synthesized and evaluated for their potential as anticancer and anti-inflammatory agents. These studies highlight the diverse biological activities of pyrimidine derivatives (Rahmouni et al., 2016).
Synthesis of Novel Heterocyclic Systems
Research has also been focused on synthesizing new heterocyclic systems derived from pyrimidine derivatives, which could offer a range of biological activities. This area of study is essential for the development of new therapeutic agents with varied pharmacological profiles (Sirakanyan et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5/c1-8-10(12)9(2)14-11(13-8)16-6-4-15(3)5-7-16/h4-7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHZPZMHAPOYBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(Trifluoromethyl)phenyl]cyclohexan-1-one](/img/structure/B1432555.png)

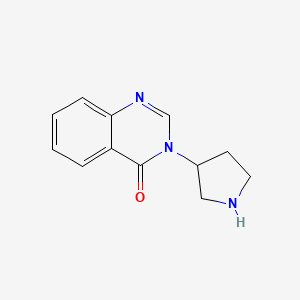
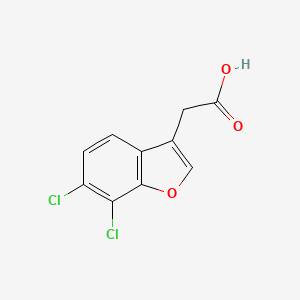
![6-Oxaspiro[3.4]octane-5,7-dione](/img/structure/B1432560.png)
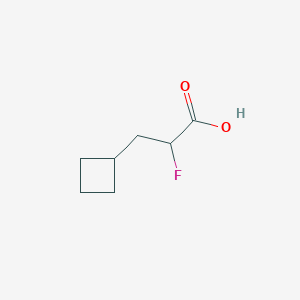

![N-methyl-1-(6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1432566.png)
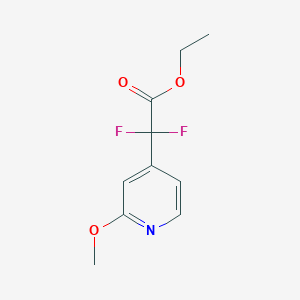
![6-Chlorooxazolo[5,4-b]pyridin-2-amine](/img/structure/B1432569.png)
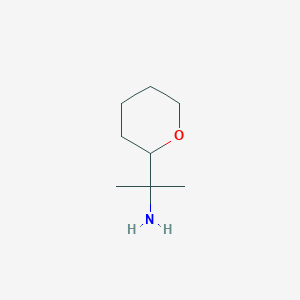
![2-Chloro-1-cyclopropyl-7-methyl-1H-benzo[d]imidazole](/img/structure/B1432575.png)
